7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
CAS No.: 867330-26-5
Cat. No.: VC2109901
Molecular Formula: C8H7BrN4
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867330-26-5 |
|---|---|
| Molecular Formula | C8H7BrN4 |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine |
| Standard InChI | InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13) |
| Standard InChI Key | RGCPQJWQLGCWGM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1N=C(N=N2)N)Br |
| Canonical SMILES | CC1=CC(=CC2=C1N=C(N=N2)N)Br |
Introduction
Chemical Properties and Structural Characteristics
7-Bromo-5-methylbenzo[e] triazin-3-amine is a heterocyclic compound characterized by a benzotriazine core with specific functional groups. The compound has been assigned CAS Number 867330-26-5 and possesses a molecular formula of C8H7BrN4 with a molecular weight of 239.07 g/mol . The chemical structure features a benzotriazine scaffold with a bromine atom at position 7, a methyl group at position 5, and an amino group at position 3.
The structural characteristics of this compound can be defined through various chemical identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine |
| Molecular Formula | C8H7BrN4 |
| Molecular Weight | 239.07 g/mol |
| Standard InChI | InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13) |
| Standard InChIKey | RGCPQJWQLGCWGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1N=C(N=N2)N)Br |
The molecular structure consists of a fused benzene and triazine ring system. The triazine component contains three nitrogen atoms in positions 1, 2, and 4, creating an electron-deficient heterocycle. The benzene ring is substituted with a bromine atom and a methyl group, while the triazine ring bears an amino group. This arrangement of functional groups contributes to the compound's unique chemical reactivity and potential biological activity.
Chemical Reactivity
The chemical reactivity of 7-Bromo-5-methylbenzo[e][1, triazin-3-amine is primarily determined by its functional groups and heterocyclic structure. The presence of the bromine atom at position 7 makes this compound particularly valuable for various transformations, as it provides a reactive site for substitution reactions and coupling processes.
Cross-Coupling Reactions
The bromine substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions can introduce various aryl, heteroaryl, or amino groups at position 7, resulting in diversely functionalized benzotriazine derivatives with potential applications in medicinal chemistry.
Nucleophilic Substitution
The electron-deficient nature of the triazine ring can facilitate nucleophilic aromatic substitution reactions, particularly at the bromine-substituted position. Nucleophiles such as amines, alcohols, and thiols can potentially replace the bromine atom, leading to a variety of substituted products.
Functional Group Transformations
The amino group at position 3 offers additional possibilities for chemical transformations, including diazotization, acylation, and alkylation reactions. These modifications can further expand the chemical diversity and potential applications of compounds derived from 7-Bromo-5-methylbenzo[e] triazin-3-amine.
| Modification Type | Position | Potential Impact |
|---|---|---|
| Halogen substitution | Position 7 | Altered lipophilicity and binding properties |
| Alkyl group variations | Position 5 | Modulation of electronic properties and steric effects |
| Amino group functionalization | Position 3 | Enhanced target selectivity and pharmacokinetic properties |
| Ring system modifications | Triazine core | Altered electronic distribution and binding characteristics |
Future Research Directions
Given the limited specific information available on 7-Bromo-5-methylbenzo[e] triazin-3-amine, several research directions could be pursued to expand our understanding of this compound and explore its potential applications:
Comprehensive Structural Characterization
Detailed structural characterization using advanced spectroscopic and crystallographic techniques would provide a solid foundation for understanding the compound's properties and reactivity.
Systematic Exploration of Chemical Reactivity
Investigating the reactivity of 7-Bromo-5-methylbenzo[e] triazin-3-amine in various chemical transformations, particularly cross-coupling reactions and nucleophilic substitutions, would expand the library of benzotriazine derivatives and potentially identify compounds with enhanced properties.
Biological Activity Screening
Comprehensive screening of 7-Bromo-5-methylbenzo[e] triazin-3-amine and its derivatives for various biological activities, including kinase inhibition, anti-cancer effects, and anti-inflammatory properties, would reveal potential therapeutic applications.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure followed by biological evaluation would establish structure-activity relationships, guiding the design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
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